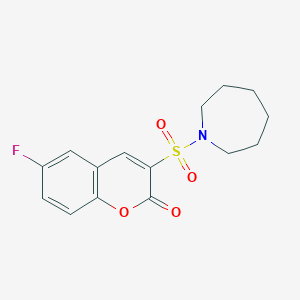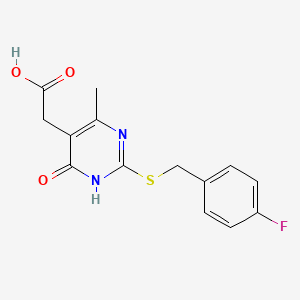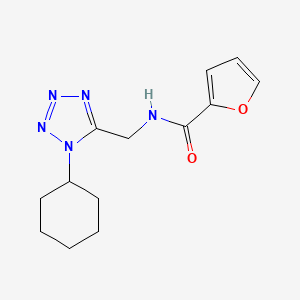
3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H11BrO3 and a molecular weight of 283.12 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural features.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde are biological molecules that can be covalently modified by this compound . The compound acts as a building block that can be appended to a ligand or pharmacophore through its linker . This allows for UV light-induced covalent modification of the target .
Mode of Action
The compound interacts with its targets through a process of UV light-induced covalent modification . This interaction results in changes to the target, potentially altering its function or activity . The compound also contains an alkyne tag, which can be used for downstream applications .
Biochemical Pathways
The compound’s ability to covalently modify biological targets suggests that it could potentially influence a variety of biochemical pathways, depending on the specific targets it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to covalently modify a wide range of biological targets . The exact effects would depend on the specific targets and the nature of the modifications induced by the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s UV light-induced covalent modification of targets suggests that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-bromo-5-ethoxybenzaldehyde with propargyl alcohol under suitable reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications, including:
Chemical Probe Synthesis: It is used as a building block for the synthesis of chemical probes that can be used to study biological targets.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with various biological targets.
Material Science: It is used in the synthesis of functional materials with unique properties, such as light-activated compounds.
Comparison with Similar Compounds
3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can be compared with similar compounds such as:
3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound lacks the bromine and ethoxy groups, making it less versatile for certain chemical syntheses.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATUHMXLYGGOOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)
![N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397632.png)

![Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2397634.png)
![2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2397636.png)



![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397646.png)

![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2397652.png)
